Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate typically involves the reaction of 2-nitro-4-(trifluoromethyl)benzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic or basic hydrolysis can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding nitro or amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and cyano groups can participate in various biochemical reactions, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]propanoate
- Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
- Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]butanoate
Uniqueness
Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in research and potential therapeutic applications .
Biological Activity
Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate (CAS No. 13544-05-3) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Functional Groups : The presence of a cyano group, a nitro group, and a trifluoromethyl group.
- Molecular Formula : C11H8F3N2O4
- Molecular Weight : 302.21 g/mol
The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The mechanisms include:
- Enzyme Inhibition : The cyano and nitro groups can participate in biochemical reactions that inhibit enzyme activity. For example, compounds with similar structures have shown inhibition of branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and are implicated in various cancers .
- Protein Interaction : The compound may alter protein functions through binding interactions, potentially affecting signal transduction pathways.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance:
- BCAT Inhibition : A related study identified several compounds as potent inhibitors of BCAT1/2, with IC50 values indicating effective inhibition at low concentrations (below 20 μM) . This suggests that this compound could be explored for similar applications.
Enzyme Modulation
The compound's ability to modulate enzyme activity has been highlighted in various research contexts:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical to cancer cell proliferation, suggesting potential therapeutic applications in oncology .
Study on Trifluoromethyl Compounds
A review of FDA-approved drugs containing trifluoromethyl groups indicated that these compounds often exhibit enhanced bioactivity compared to their non-fluorinated counterparts. Notably, the introduction of a trifluoromethyl group can significantly increase the potency of inhibitors targeting various biological pathways .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Potential BCAT inhibitor |
Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | Structure | Similar mechanism of action |
Methyl 2-cyano-2-[3-nitro-4-(trifluoromethyl)phenyl]acetate | Structure | Investigated for anticancer properties |
Properties
IUPAC Name |
methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4/c1-20-10(17)8(5-15)7-3-2-6(11(12,13)14)4-9(7)16(18)19/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIGUQRECFCAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379535 | |
Record name | methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-05-3 | |
Record name | Methyl α-cyano-2-nitro-4-(trifluoromethyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13544-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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